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Compound of Interest

Compound Name:
N-(2-Chlorophenyl)-2-

hydroxybenzamide

CAS No.: 1697-18-3

Cat. No.: B156982

Get Quote

Executive Summary
Chlorosalicylanilides, historically pigeonholed as veterinary anthelmintics (e.g., Niclosamide,

Oxyclozanide), are currently undergoing a renaissance in drug discovery.[1][2] Their lipophilic,

weakly acidic nature allows them to act as potent mitochondrial uncouplers—a mechanism

once considered a toxicity liability but now recognized as a therapeutic asset for metabolic

diseases, oncology, and antimicrobial resistance.

This guide provides a technical roadmap for researchers to investigate this scaffold. It moves

beyond basic literature review to offer actionable experimental frameworks, structure-activity

relationship (SAR) logic, and validated protocols for assessing their polypharmacological

potential.

Part 1: Chemical Biology & Structure-Activity
Relationships (SAR)[3]
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The core pharmacophore of chlorosalicylanilides is the 2-hydroxy-N-phenylbenzamide scaffold.

The biological activity is governed strictly by the interplay between acidity (pKa) and lipophilicity

(logP).

The Protonophore Mechanism
These compounds act as proton shuttles across the inner mitochondrial membrane (IMM).[3]

Neutral Form: The protonated molecule (

) is lipophilic and diffuses from the intermembrane space (high

) into the matrix.

Anionic Form: In the alkaline matrix, the phenolic hydroxyl deprotonates (

).

Charge Delocalization: The negative charge is stabilized by the electron-withdrawing chlorine

atoms and the internal hydrogen bond with the amide nitrogen, allowing the anion to diffuse

back across the IMM against the membrane potential.

Result: Dissipation of the proton motive force (

) without ATP synthesis (uncoupling).[4]

SAR Logic Table
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Structural Feature Chemical Effect Biological Consequence

Phenolic -OH (C2) Essential for proton exchange.
Removal abolishes uncoupling

and most bioactivity.

Halogenation (Cl/Br)
Lowers pKa (increases

acidity); Increases LogP.

Enhances membrane

permeability and anion

stability.

Amide Linker
Rigidifies structure; H-bond

donor.

Stabilizes the anionic form via

intramolecular H-bonding.

Nitro Group (Niclosamide) Strong electron withdrawer.

Further lowers pKa; associated

with higher toxicity/reductive

metabolism.

Visualization: The Protonophore Cycle
The following diagram illustrates the cyclic mechanism of mitochondrial uncoupling driven by

chlorosalicylanilides.
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Caption: The protonophore cycle. The salicylanilide shuttles protons from the IMS to the Matrix,

bypassing ATP Synthase.

Part 2: Therapeutic Verticals & Polypharmacology
While uncoupling is the foundational mechanism, chlorosalicylanilides exhibit "privileged

scaffold" behavior, modulating specific signaling proteins.

Oncology: The STAT3/Wnt Axis
Niclosamide is a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).

[5] Unlike kinase inhibitors that target the phosphorylation step, niclosamide often prevents the

transcription of STAT3 target genes or induces STAT3 degradation.

Target: STAT3, Wnt/

-catenin, NF-

B.

Outcome: Inhibition of proliferation, induction of apoptosis, and suppression of cancer stem

cells.

Infectious Disease: Breaking Resistance
Bacteria (MRSA): Oxyclozanide and Rafoxanide disrupt the membrane potential of Gram-

positive bacteria. Because they target the physical membrane properties rather than a

specific protein active site, resistance development is significantly slower.

Viruses (SARS-CoV-2): Niclosamide prevents endosomal acidification (essential for viral

entry) and induces autophagy.

Visualization: Signaling Pathway Modulation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pdf.benchchem.com/1682/The_Dawn_of_a_Scaffold_An_In_depth_Technical_Guide_to_the_Discovery_and_History_of_Salicylanilide_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Niclosamide/Chlorosalicylanilide

Mitochondria
(Uncoupling)

Protonophore

STAT3

Inhibits

Wnt/Beta-Catenin

Inhibits

mTORC1

Inhibits Viral Entry Block

pH Modulation

AMPK Activation

ATP DepletionApoptosis

Promotes

Reduced Stemness

Promotes

Autophagy

Inhibits

Click to download full resolution via product page

Caption: Multi-target pharmacology of chlorosalicylanilides affecting metabolism, signaling, and

viral entry.

Part 3: Experimental Protocols (Self-Validating
Systems)
To generate authoritative data, researchers must use robust assays that distinguish between

general toxicity and specific mechanism-based activity.

Protocol 1: Mitochondrial Uncoupling Assay (Seahorse
XF)
Objective: Confirm that the compound acts as an uncoupler (increases oxygen consumption)

rather than an electron transport chain (ETC) inhibitor (decreases oxygen consumption).
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Reagents:

Seahorse XF Analyzer.[3]

Oligomycin (ATP Synthase inhibitor).[3]

FCCP (Positive control uncoupler).

Rotenone/Antimycin A (ETC inhibitors).[3]

Workflow:

Basal Respiration: Measure Oxygen Consumption Rate (OCR) of untreated cells.

Oligomycin Injection: Inhibits ATP synthase.[3] OCR should drop.

Validation: If OCR does not drop, cells are compromised.

Compound Injection: Inject the chlorosalicylanilide.

Result: If it is an uncoupler, OCR will spike (maximal respiration) because the membrane

is leaky, and the ETC works harder to restore the gradient.

Differentiation: If OCR drops further, the compound is an ETC inhibitor (toxic), not an

uncoupler.

Rotenone/Antimycin A: Shuts down all mitochondrial respiration to determine non-

mitochondrial oxygen consumption.

Protocol 2: Antibacterial MIC with Serum Effect
Objective: Chlorosalicylanilides bind heavily to plasma proteins (>99%), drastically reducing in

vivo efficacy. Efficacy data without serum is misleading.

Workflow:

Preparation: Prepare serial dilutions of the compound (e.g., Oxyclozanide) in Mueller-Hinton

Broth (MHB).
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Standard Arm: Inoculate with MRSA (

CFU/mL).

Serum Arm: Prepare a parallel plate where the MHB is supplemented with 50% fetal bovine

serum (FBS).

Incubation: 37°C for 18-24 hours.

Readout: Determine Minimum Inhibitory Concentration (MIC).

Interpretation: A shift in MIC from

(no serum) to

(with serum) indicates high protein binding. This is the primary hurdle for clinical
translation and necessitates formulation strategies (e.g., lipid emulsions).

Part 4: Comparative Data Summary
The following table synthesizes the profiles of the major chlorosalicylanilides to assist in lead

selection.
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Compound
Primary
Indication
(Current)

Repurposing
Potential

Key Molecular
Targets

Solubility/Bioa
vailability

Niclosamide

Cestode

infections

(Tapeworm)

Oncology,

Antiviral,

Endometriosis

STAT3, Wnt, NF-

B, Mitochondria

Very Low (Brick

dust). Requires

formulation (e.g.,

ethanolamine

salt).

Oxyclozanide

Fascioliasis

(Flukes) in

ruminants

Antibacterial

(MRSA),

Pseudomonas

biofilms

Membrane

Potential,

Quorum Sensing

Low, but better

oral absorption

than Niclosamide

in ruminants.

Rafoxanide
Veterinary

Anthelmintic

Oncology

(Melanoma),

Antibacterial

BRAF V600E,

Mitochondria

High protein

binding limits

systemic free

fraction.

Closantel
Veterinary

Anthelmintic

Onchocerciasis,

Oncology

Chitinase,

Mitochondria

Long half-life due

to extreme

plasma protein

binding.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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